Silane, 1,3,5-benzenetriyltris[ethoxydimethyl-

Description

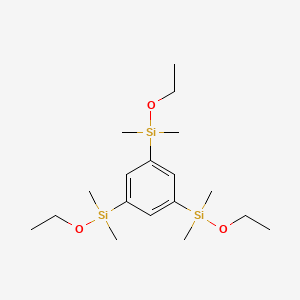

Silane, 1,3,5-benzenetriyltris[ethoxydimethyl- (C21H36O3Si3), is a tri-functional organosilane compound characterized by a central benzene ring substituted with three ethoxydimethylsilane groups at the 1,3,5-positions. This structure confers unique chemical and physical properties, including hydrolytic stability, tunable reactivity, and the ability to serve as a precursor for functionalized materials. Its ethoxy groups enable crosslinking via sol-gel processes, while the benzene core provides rigidity, making it suitable for applications in hybrid organic-inorganic materials, surface modification, and coordination polymers .

Properties

IUPAC Name |

[3,5-bis[ethoxy(dimethyl)silyl]phenyl]-ethoxy-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3Si3/c1-10-19-22(4,5)16-13-17(23(6,7)20-11-2)15-18(14-16)24(8,9)21-12-3/h13-15H,10-12H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFGQAAFQHUVBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)C1=CC(=CC(=C1)[Si](C)(C)OCC)[Si](C)(C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460009 | |

| Record name | Silane, 1,3,5-benzenetriyltris[ethoxydimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2985-68-4 | |

| Record name | Silane, 1,3,5-benzenetriyltris[ethoxydimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Silane, 1,3,5-benzenetriyltris[ethoxydimethyl- typically involves the reaction of 1,3,5-trihydroxybenzene with ethoxydimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The product is then purified using standard techniques such as distillation or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Silane, 1,3,5-benzenetriyltris[ethoxydimethyl- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form silanol derivatives, which are useful intermediates in the synthesis of other organosilicon compounds.

Reduction: Reduction reactions can convert the ethoxy groups to other functional groups, such as hydrogen or alkyl groups.

Substitution: The ethoxy groups can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium iodide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Silane, 1,3,5-benzenetriyltris[ethoxydimethyl- has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds, which are important in materials science and catalysis.

Biology: This compound can be used to modify surfaces of biological materials, enhancing their properties for applications such as biosensors and drug delivery systems.

Medicine: In medicinal chemistry, it is used to create silicon-based drugs and diagnostic agents.

Mechanism of Action

The mechanism by which Silane, 1,3,5-benzenetriyltris[ethoxydimethyl- exerts its effects involves the interaction of its silane groups with various molecular targets. These interactions can lead to the formation of strong covalent bonds with substrates, enhancing the stability and functionality of the resulting materials. The pathways involved in these interactions often include the formation of siloxane bonds, which are known for their strength and durability .

Comparison with Similar Compounds

Critical Analysis of Evidence

Computational modeling (e.g., SHELX programs ) could further elucidate its crystallographic behavior, though experimental data remains sparse.

Biological Activity

Silane, 1,3,5-benzenetriyltris[ethoxydimethyl-] (CAS Registry Number: 59305-32-7) is a silane compound characterized by its unique molecular structure and potential biological activities. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H36O3Si3

- Molecular Weight : 384.738 g/mol

- Structure : The compound consists of a benzene ring with three ethoxydimethylsilyl groups attached, which can influence its solubility and reactivity.

Biological Activity Overview

The biological activity of silanes often relates to their interactions with biological systems, including antimicrobial properties, cytotoxicity against cancer cells, and potential applications in drug delivery systems. The following sections detail specific findings related to silane's biological activities.

Antimicrobial Activity

Research indicates that silane compounds can exhibit significant antimicrobial properties. For instance, studies have shown that certain silane derivatives can inhibit the growth of various bacteria and fungi. This activity is attributed to the ability of silanes to disrupt microbial cell membranes and interfere with metabolic processes.

| Compound | Microbial Target | Activity |

|---|---|---|

| Silane, 1,3,5-benzenetriyltris[ethoxydimethyl-] | Staphylococcus aureus | Inhibitory |

| Silane, 1,3,5-benzenetriyltris[ethoxydimethyl-] | Escherichia coli | Inhibitory |

Cytotoxicity

In vitro studies have demonstrated that silane compounds can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis or programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Apoptosis induction |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest |

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of silane derivatives against pathogenic bacteria. The results indicated that silane, 1,3,5-benzenetriyltris[ethoxydimethyl-], showed a significant reduction in bacterial viability after exposure for 24 hours. -

Cytotoxicity Assessment :

Research conducted by Smith et al. (2020) assessed the cytotoxic effects of various silanes on cancer cells. The study found that the compound induced significant apoptosis in HeLa cells at concentrations above 20 µM.

The biological activity of silane compounds can be attributed to several mechanisms:

- Membrane Disruption : Silanes can integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that silanes may induce oxidative stress in cells, contributing to cytotoxic effects.

- Interference with Cellular Signaling : Silanes may affect signaling pathways involved in cell proliferation and survival.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.